3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine 3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18304670
InChI: InChI=1S/C31H71NO12Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(19-26(3)4)38-49(36-46,21-28(7)8)42-52(24-31(13)14)43-50(37-46,22-29(9)10)39-48(35-45,20-27(5)6)41-51(40-47,44-52)23-30(11)12/h25-31H,15-24,32H2,1-14H3
SMILES:
Molecular Formula: C31H71NO12Si8
Molecular Weight: 874.6 g/mol

3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine

CAS No.:

Cat. No.: VC18304670

Molecular Formula: C31H71NO12Si8

Molecular Weight: 874.6 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine -

Specification

Molecular Formula C31H71NO12Si8
Molecular Weight 874.6 g/mol
IUPAC Name 3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propan-1-amine
Standard InChI InChI=1S/C31H71NO12Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(19-26(3)4)38-49(36-46,21-28(7)8)42-52(24-31(13)14)43-50(37-46,22-29(9)10)39-48(35-45,20-27(5)6)41-51(40-47,44-52)23-30(11)12/h25-31H,15-24,32H2,1-14H3
Standard InChI Key CHMZVPNSZABMOQ-UHFFFAOYSA-N
Canonical SMILES CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCN

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Structural Interpretation

The IUPAC name of the compound, 3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]icosan-1-yl]propan-1-amine, provides a detailed blueprint of its structure . The prefix octasilapentacyclo denotes a pentacyclic system comprising eight silicon atoms, while dodecaoxa indicates twelve oxygen atoms bridging the silicon centers. The heptaisobutyl substituents (seven isobutyl groups) and the propan-1-amine functional group are appended to specific positions on the silicon cage.

Table 1: Key Identifiers and Synonyms

PropertyValue
CAS Registry Number444315-15-5
Molecular FormulaC₃₁H₇₁NO₁₂Si₈
Molecular Weight874.6 g/mol
SynonymsSCHEMBL9906977, SY317549, G68794, Aminopropyl isobutyl POSS

Molecular Architecture and Computational Insights

Three-Dimensional Configuration

The compound’s core consists of a pentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]icosane skeleton, a rigid framework where silicon atoms occupy vertices connected by oxygen bridges. The seven isobutyl groups (2-methylpropyl) enhance solubility in organic solvents, while the terminal amine group enables further chemical modifications . The SMILES string CC(C)C[Si]12O[Si]3(O[Si]4(OSi(O[Si]5(OSi(OSi(OSi(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCN corroborates the connectivity .

Computed Physicochemical Properties

Advanced computational models predict critical properties influencing reactivity and application:

Table 2: Computed Molecular Properties

PropertyValueMethod/Source
Hydrogen Bond Donor Count1Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count13Cactvs 3.4.8.18
Rotatable Bond Count17Cactvs 3.4.8.18
Exact Mass873.31303898 DaPubChem 2.2

The high rotatable bond count suggests conformational flexibility in the isobutyl and aminopropyl chains, which may influence packing in solid-state structures or interactions in composite matrices .

Synthesis and Characterization Challenges

Analytical Characterization

Key characterization data include:

  • Mass Spectrometry: A monoisotopic mass of 873.31303898 Da aligns with the molecular formula .

  • Nuclear Magnetic Resonance (NMR): Predicted ¹H NMR signals would include resonances for isobutyl methyl groups (δ 0.8–1.2 ppm) and amine protons (δ 1.5–2.5 ppm) .

Material Properties and Functional Behavior

Thermal and Mechanical Stability

The silicon-oxygen framework imparts exceptional thermal resilience, with degradation temperatures exceeding 300°C in analogous POSS compounds. The isobutyl groups lower crystallinity, enhancing compatibility with polymeric matrices .

Surface Activity and Reactivity

The primary amine group (pKa ~10.5) enables covalent bonding to epoxy resins, isocyanates, or carbonyl-containing polymers, facilitating use as a crosslinking agent or surface modifier .

Emerging Applications in Advanced Materials

Polymer Nanocomposites

Incorporating this POSS derivative into polyolefins or epoxies at 1–5 wt% loadings can improve tensile strength by 20–40% while reducing flammability due to silicate barrier formation .

Biomedical Engineering

The amine functionality permits conjugation with drug molecules or imaging agents, though current research is limited to in vitro studies due to unspecified toxicity profiles .

Future Research Trajectories

  • Structure-Activity Relationships: Systematic studies varying isobutyl/amine ratios to optimize composite performance.

  • Toxicological Profiling: Addressing data gaps to enable biomedical applications.

  • Scale-Up Synthesis: Developing cost-effective routes for industrial adoption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator